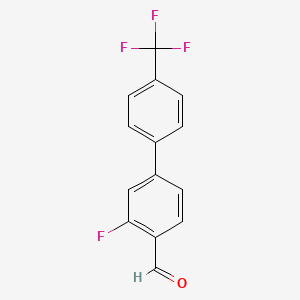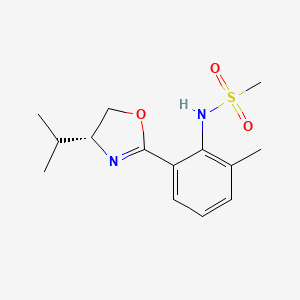
2,5-dichloro-3-(trifluoromethyl)benzoic Acid
説明
2,5-Dichloro-3-(trifluoromethyl)benzoic Acid is a chemical compound with the molecular formula C8H3Cl2F3O2 . It is a type of benzoic acid that has two chlorine atoms and a trifluoromethyl group attached to the benzene ring .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with two chlorine atoms and a trifluoromethyl group attached to it, along with a carboxylic acid group . The presence of electronegative atoms like chlorine and fluorine can influence the electronic distribution in the molecule, potentially affecting its reactivity .科学的研究の応用
Environmental Stability and Degradation
Research on related compounds, such as nitisinone, which shares a similar trifluoromethylbenzoic acid structure, focuses on understanding their stability and degradation pathways. For instance, Barchańska et al. (2019) conducted a study using liquid chromatography coupled with mass spectrometry (LC-MS/MS) to investigate the stability and degradation products of nitisinone under various conditions. Their findings on nitisinone's increased stability with higher pH levels and the identification of stable degradation products like 2-amino-4-(trifluoromethyl)benzoic acid (ATFA) and 2-nitro-4-(trifluoromethyl)benzoic acid (NTFA) contribute to a better understanding of the environmental behavior of such compounds (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).
Antimicrobial and Gut Function Regulation
Benzoic acid, a simpler analog, is extensively studied for its antimicrobial properties and its role in regulating gut functions. Mao et al. (2019) reviewed the effects of benzoic acid on gut functions, highlighting its ability to regulate enzyme activity, redox status, immunity, and microbiota at appropriate levels, though excessive administration could harm gut health. This suggests that derivatives like 2,5-dichloro-3-(trifluoromethyl)benzoic acid could also possess similar biological activities with potential applications in food safety and health sciences (Mao, Yang, Chen, Yu, & He, 2019).
Antituberculosis Activity
The study of organotin(IV) complexes, including those with carboxylic acids as ligands, shows promising antituberculosis activity. Iqbal, Ali, and Shahzadi (2015) reviewed the antituberculosis activity of organotin complexes, demonstrating the structural diversity and potential of such compounds in medical applications. This indicates that chlorinated and fluorinated benzoic acid derivatives could serve as ligands in organotin complexes with potential antituberculosis properties (Iqbal, Ali, & Shahzadi, 2015).
Advanced Oxidation Processes for Environmental Remediation
The degradation of environmental pollutants, such as herbicides, through advanced oxidation processes (AOPs) is an area of significant research interest. Studies on compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) and their degradation pathways can provide insights into how derivatives of this compound might behave under similar conditions and how they could be effectively removed from the environment (Zuanazzi, Ghisi, & Oliveira, 2020).
Safety and Hazards
Based on the retrieved data, it’s important to handle 2,5-dichloro-3-(trifluoromethyl)benzoic Acid with care. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to wear personal protective equipment, avoid breathing dust, and use only in a well-ventilated area .
特性
IUPAC Name |
2,5-dichloro-3-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2F3O2/c9-3-1-4(7(14)15)6(10)5(2-3)8(11,12)13/h1-2H,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMULTOMXQAIPCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)Cl)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



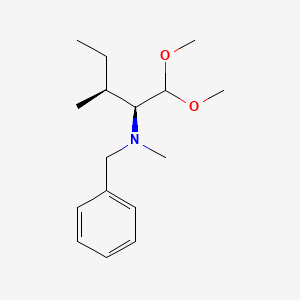
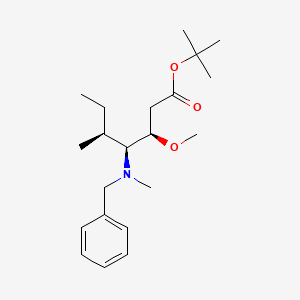
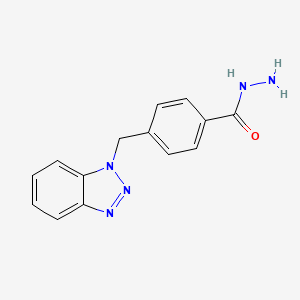
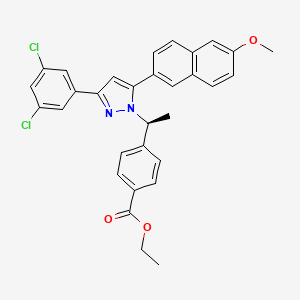



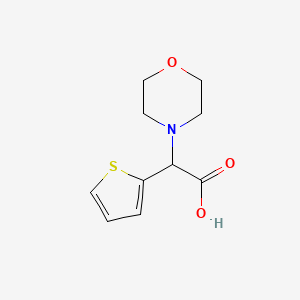

![4-Chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B3161572.png)

